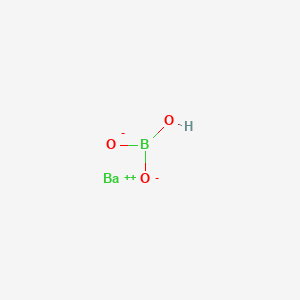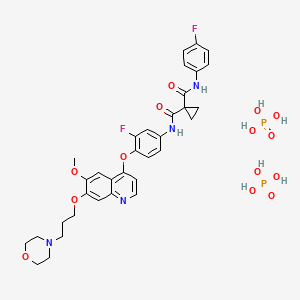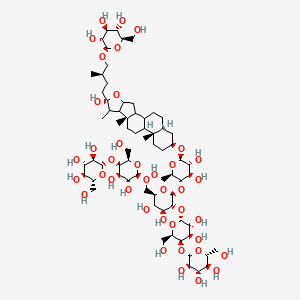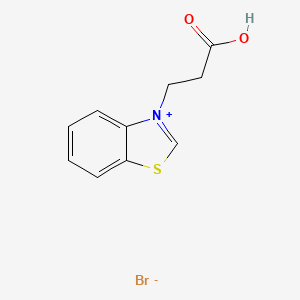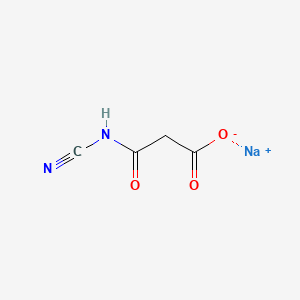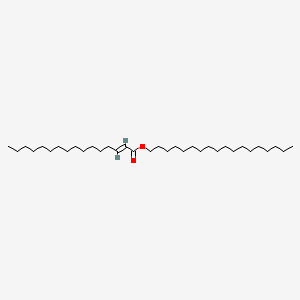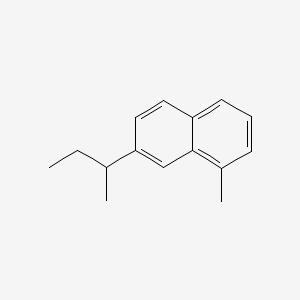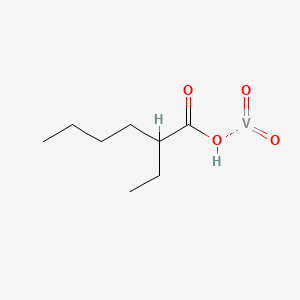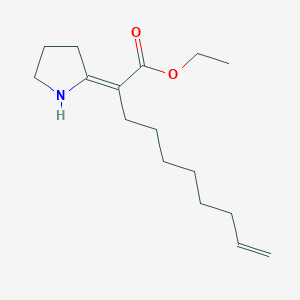
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C15H25NO2 It is characterized by the presence of a pyrrolidinylidene group attached to a decenoic acid ester
Vorbereitungsmethoden
The synthesis of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester typically involves the reaction of 9-decenoic acid with pyrrolidine under specific conditions. The esterification process is carried out using ethyl alcohol in the presence of an acid catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidinylidene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidinylidene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Decenoic acid, 2-(2-pyrrolidinylidene)-, ethyl ester include:
- 11-Dodecenoic acid, 2-(5-methyl-2-pyrrolidinylidene)-, ethyl ester
- 6-Heptenoic acid, 2-(5-octyl-2-pyrrolidinylidene)-, ethyl ester
- Dodecanoic acid, 2-(6-methyl-2-piperidinylidene)-, ethyl ester These compounds share structural similarities but differ in the length of the carbon chain or the nature of the substituent groups. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
118268-53-4 |
|---|---|
Molekularformel |
C16H27NO2 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
ethyl (2E)-2-pyrrolidin-2-ylidenedec-9-enoate |
InChI |
InChI=1S/C16H27NO2/c1-3-5-6-7-8-9-11-14(16(18)19-4-2)15-12-10-13-17-15/h3,17H,1,4-13H2,2H3/b15-14+ |
InChI-Schlüssel |
KMZNOOZLEIKTBY-CCEZHUSRSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCCN1)/CCCCCCC=C |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1)CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





